molecular formula C19H20F2N2O5S2 B6569832 2-difluoromethanesulfonyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 922115-79-5

2-difluoromethanesulfonyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B6569832
CAS No.: 922115-79-5
M. Wt: 458.5 g/mol
InChI Key: CFNYJVLRNXGBMD-UHFFFAOYSA-N
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Description

2-Difluoromethanesulfonyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a structurally complex sulfonamide derivative characterized by a benzamide backbone substituted with two distinct sulfonyl groups: a difluoromethanesulfonyl moiety and a 1,2,3,4-tetrahydroisoquinoline-sulfonyl group. This compound’s design integrates fluorinated and bicyclic heteroaromatic elements, which are known to enhance metabolic stability and binding affinity in medicinal and agrochemical contexts .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O5S2/c20-19(21)30(27,28)17-8-4-3-7-16(17)18(24)22-10-12-29(25,26)23-11-9-14-5-1-2-6-15(14)13-23/h1-8,19H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNYJVLRNXGBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core One common approach is the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline structure

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidative reactions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of suitable leaving groups.

Major Products Formed: The reactions can yield various derivatives, depending on the specific conditions and reagents used

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: The compound may have pharmacological properties that make it useful in drug development.

  • Industry: It can be employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethanesulfonyl group and the tetrahydroisoquinoline moiety may play crucial roles in binding to biological targets, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Sulfonyl Groups Fluorinated Substituents Heterocyclic Moieties
Target Compound Benzamide Difluoromethanesulfonyl, Tetrahydroisoquinoline-sulfonyl 2× F 1,2,3,4-Tetrahydroisoquinoline
Sulfentrazone Sulfonamide Methanesulfonamide Difluoromethyl 4,5-Dihydro-1H-1,2,4-triazol-5-one
Metsulfuron Methyl Ester Triazine-sulfonylurea Methylsulfonyl None 1,3,5-Triazine
Diflufenican Benzamide Trifluoromethylphenoxy 2,4-Difluorophenyl Pyridine

Functional Advantages and Limitations

  • The tetrahydroisoquinoline moiety offers conformational rigidity, which may increase target binding specificity relative to simpler aryl sulfonamides .
  • Limitations: The compound’s molecular complexity may pose challenges in large-scale synthesis, as seen in multi-step protocols for triazole-thiones . Limited data on hydrolytic or photolytic stability compared to established herbicides like sulfentrazone .

Biological Activity

2-Difluoromethanesulfonyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide moiety and a tetrahydroisoquinoline derivative, which are known for their diverse pharmacological activities. The molecular formula is C19H22F2N2O3S, with a molecular weight of 396.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Sulfonamide derivatives often act as enzyme inhibitors or modulators. The tetrahydroisoquinoline structure has been associated with neuroprotective and anticancer activities.

Antitumor Activity

Recent studies have shown that related tetrahydroisoquinoline derivatives exhibit significant antitumor properties. For example, novel compounds derived from tetrahydroisoquinolines have demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin. One study reported IC50 values ranging from 2.5 to 12.5 µg/mL for various derivatives, indicating potent antitumor effects compared to Doxorubicin's IC50 of 37.5 µg/mL .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For instance, sulfonamide derivatives have been shown to inhibit monoacylglycerol acyltransferase 2 (MGAT2), which plays a role in fat absorption and obesity management. A related compound exhibited an IC50 of 1522 nM and 57% suppression of fat absorption in animal models .

Case Studies

  • Antitumor Efficacy : A series of studies synthesized various tetrahydroisoquinoline derivatives and evaluated their antitumor activity in vitro. Compounds with the sulfonamide group showed enhanced potency against cancer cell lines compared to traditional agents .
  • Enzyme Targeting : Research focused on the inhibition of MGAT2 using tetrahydroisoquinoline derivatives has highlighted their potential in treating metabolic disorders. The optimization of these compounds for solubility and bioavailability has been a key area of study .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50 Value (µg/mL)Reference
AntitumorVarious Tetrahydroisoquinolines2.5 - 12.5
Enzyme InhibitionRelated Sulfonamides1522 nM

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